molecular formula C17H32O2 B3424242 Tetradecyl acrylate CAS No. 33827-80-4

Tetradecyl acrylate

Cat. No.: B3424242
CAS No.: 33827-80-4
M. Wt: 268.4 g/mol
InChI Key: XZHNPVKXBNDGJD-UHFFFAOYSA-N
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Description

Tetradecyl acrylate, also known as tetradecyl 2-propenoate, is an organic compound with the chemical formula C17H32O2. It is a colorless to almost colorless liquid that is primarily used in the production of polymers and copolymers. This compound is known for its excellent flexibility, durability, and resistance to water and weathering, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl acrylate is typically synthesized through the esterification reaction between acrylic acid and tetradecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:

Acrylic Acid+TetradecanolTetradecyl Acrylate+Water\text{Acrylic Acid} + \text{Tetradecanol} \rightarrow \text{this compound} + \text{Water} Acrylic Acid+Tetradecanol→Tetradecyl Acrylate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor equipped with a distillation column. The water formed during the reaction is continuously removed to drive the reaction towards completion. The product is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

    Polymerization: this compound readily undergoes free radical polymerization to form homopolymers and copolymers. This reaction is typically initiated by radical initiators such as benzoyl peroxide or azobisisobutyronitrile.

    Esterification and Transesterification: this compound can participate in esterification and transesterification reactions to form various esters.

Common Reagents and Conditions:

    Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products Formed:

    Polymers and Copolymers: These are the primary products formed through the polymerization of this compound.

Scientific Research Applications

Tetradecyl acrylate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of tetradecyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This network imparts the material with its characteristic properties such as flexibility, durability, and resistance to environmental factors. The molecular targets and pathways involved in this process are primarily related to the radical polymerization mechanism .

Comparison with Similar Compounds

    Hexadecyl Acrylate: Similar to tetradecyl acrylate but with a longer alkyl chain, resulting in slightly different physical properties.

    Dodecyl Acrylate: Has a shorter alkyl chain compared to this compound, leading to differences in flexibility and durability.

Uniqueness: this compound is unique due to its optimal balance of flexibility, durability, and resistance to environmental factors. Its properties make it particularly suitable for applications requiring high-performance materials .

Properties

IUPAC Name

tetradecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h4H,2-3,5-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNPVKXBNDGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33827-80-4
Record name 2-Propenoic acid, tetradecyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33827-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID2066721
Record name Tetradecyl acrylate
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Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, tetradecyl ester
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CAS No.

21643-42-5
Record name Tetradecyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, tetradecyl ester
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Record name 2-Propenoic acid, tetradecyl ester
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Record name Tetradecyl acrylate
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Record name Tetradecyl acrylate
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Record name Tetradecyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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